

Creticoside C: A Technical Review of an Ent-Kaurane Diterpenoid Glycoside

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Compound of Interest		
Compound Name:	Creticoside C	
Cat. No.:	B1151786	Get Quote

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Introduction

Creticoside C is a naturally occurring ent-kaurane diterpenoid glycoside. First isolated from the fronds of the fern Pteris cretica, this compound has since been noted in scientific literature, albeit sporadically, with preliminary mentions of potential biological activities. This technical guide provides a comprehensive review of the existing literature and patents related to **Creticoside C**, focusing on its chemical properties, biological activities, and the experimental methodologies used in its study.

Chemical Properties and Structure

Creticoside C is characterized by a tetracyclic diterpene core structure, typical of ent-kauranes, with a glycosidic linkage. Its chemical formula is C₂₆H₄₄O₈, and it has a molecular weight of 484.6 g/mol . The CAS number for **Creticoside C** is 53452-34-9.

Table 1: Physicochemical Properties of Creticoside C



Property	Value	Source
Molecular Formula	C26H44O8	[1]
Molecular Weight	484.6 g/mol	[1]
CAS Number	53452-34-9	[1]
Appearance	Powder	[1]
Botanical Source	Pteris cretica	[2][3]

Biological Activities and Potential Therapeutic Applications

The biological activities of **Creticoside C** have not been extensively studied, with current information primarily stemming from secondary sources and inclusion in large-scale screening libraries.

Antimycobacterial Activity

A review on herbal drugs for tuberculosis mentions **Creticoside C** as a "new coumarochromone glycoside from Cressa cretica" with anti-tuberculosis drug potential[4]. However, the primary source for this claim is not provided, and the classification as a coumarochromone glycoside from Cressa cretica contradicts the more frequently cited structural class and botanical source (Pteris cretica). Further investigation is required to validate this reported activity and its potential mechanism of action against Mycobacterium tuberculosis.

Antiviral Activity

Creticoside C was included in a natural product library screened for binding to the conserved Nsp9 protein of SARS-CoV-2[5][6]. The study, however, focused on another ent-kaurane, oridonin, which exhibited significant binding and antiviral activity[5][6]. The results for Creticoside C were not detailed, suggesting it was likely not a primary hit in this particular screen. This indicates a potential avenue for further research into its antiviral properties.

Other Potential Activities



One supplier of **Creticoside C** describes it as a "cardiac glycoside with therapeutic potential," though no supporting scientific literature has been found to substantiate this claim.

Existing Patents

A thorough search of patent databases did not reveal any patents specifically claiming **Creticoside C**, its synthesis, or its application in therapeutic contexts. The existing patents for related compounds, such as other diterpenoid glycosides, are broad and do not specifically mention **Creticoside C**.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Creticoside C** are scarce in recently published literature. The primary methods would involve extraction from Pteris cretica, followed by chromatographic separation and structural elucidation using spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of diterpenoid glycosides from a plant source is outlined below. This represents a likely methodology for obtaining **Creticoside C**.



Solvent Extraction (e.g., Methanol/Ethanol) Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Column Chromatography (Silica Gel, ODS) Preparative HPLC Pure Creticoside C

General Experimental Workflow for Creticoside C Isolation

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A general workflow for the isolation of Creticoside C.

Structure Elucidation

The structure of **Creticoside C** would have been determined using a combination of the following spectroscopic methods:

 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework and the nature of the glycosidic linkage. A certificate of analysis from a commercial supplier indicates that NMR data is consistent with the proposed structure[1].



- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound[1].

Signaling Pathways

There is currently no published research detailing the specific signaling pathways modulated by **Creticoside C**. Given its ent-kaurane structure, potential pathways could be inferred from related compounds, which are known to interact with various cellular targets, but this remains speculative without direct evidence for **Creticoside C**.

Conclusion and Future Directions

Creticoside C remains a sparsely studied natural product with potential for further investigation. While preliminary mentions of anti-tuberculosis and antiviral activities exist, these claims require substantial validation through rigorous scientific inquiry. The lack of detailed biological studies and specific patents presents both a challenge and an opportunity for researchers in natural product chemistry and drug discovery.

Future research should focus on:

- Re-isolation and Full Spectroscopic Characterization: To confirm its structure and provide a complete, publicly available dataset.
- Systematic Biological Screening: To validate the anecdotal claims of antimycobacterial and antiviral activities and to explore other potential therapeutic areas.
- Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways affected by Creticoside C if significant biological activity is confirmed.
- Synthesis: Development of a synthetic route could provide a more reliable source of the compound for extensive biological testing.

This in-depth guide highlights the current knowledge gap and underscores the potential of **Creticoside C** as a lead compound for future drug development endeavors.



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